Mordant Yellow 10 free acid

描述

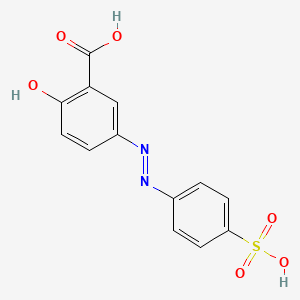

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O6S/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21/h1-7,16H,(H,17,18)(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXCDRFGKHNFKIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863681 | |

| Record name | 2-Hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21542-82-5 | |

| Record name | Acid Yellow 10 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21542-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mordant Yellow 10 free acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021542825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORDANT YELLOW 10 FREE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0GUO5L1MO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization Research

Laboratory-Scale Synthesis Protocols for Mordant Yellow 10 Free Acid

The laboratory synthesis of this compound is a well-established process rooted in the fundamental reactions of aromatic chemistry. The primary method involves a two-step sequence: the diazotization of an aromatic amine followed by an azo coupling reaction with a suitable coupling component.

The synthesis of this compound typically begins with the diazotization of 4-aminobenzenesulfonic acid. In this reaction, the primary aromatic amine is converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is usually generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl). The reaction is conducted at low temperatures, typically between 0 and 5°C, to ensure the stability of the diazonium salt.

Following the formation of the diazonium salt of 4-aminobenzenesulfonic acid, the next step is the azo coupling reaction with salicylic (B10762653) acid. Salicylic acid acts as the coupling component, and the electrophilic diazonium salt attacks the electron-rich aromatic ring of salicylic acid. The coupling reaction is generally carried out in a solution under controlled pH conditions to facilitate the electrophilic aromatic substitution. The azo group (–N=N–) that is formed links the two aromatic rings, creating the characteristic chromophore of the azo dye. The final step involves the precipitation of the free acid form of the dye, often by adjusting the pH with an acid. youtube.compbworks.com

A representative laboratory-scale synthesis protocol is outlined below:

Table 1: Laboratory-Scale Synthesis Protocol for this compound

| Step | Procedure | Reagents and Conditions |

|---|---|---|

| 1. Diazotization | Dissolve 4-aminobenzenesulfonic acid in an aqueous solution of sodium carbonate. Cool the solution in an ice bath. Separately, prepare a solution of sodium nitrite in water. In a separate beaker, place concentrated hydrochloric acid and ice. Slowly add the 4-aminobenzenesulfonic acid solution to the acidic solution, followed by the dropwise addition of the sodium nitrite solution while maintaining the temperature below 5°C. Stir for a period to ensure complete formation of the diazonium salt. | 4-aminobenzenesulfonic acid, Sodium carbonate, Sodium nitrite, Concentrated hydrochloric acid, Ice. Temperature: 0-5°C. |

| 2. Azo Coupling | Dissolve salicylic acid in an aqueous solution of sodium hydroxide (B78521) and cool it in an ice bath. Slowly add the previously prepared diazonium salt suspension to the alkaline salicylic acid solution with constant stirring. Continue stirring in the ice bath for a specified time to allow the coupling reaction to complete. | Salicylic acid, Sodium hydroxide, Diazonium salt suspension from Step 1. Temperature: Below 10°C. |

| 3. Precipitation and Isolation | Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound. Heat the mixture to dissolve the precipitate and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration and wash it with cold water. | Concentrated hydrochloric acid. |

For research purposes, a high degree of purity of this compound is often required. Several techniques can be employed to purify the crude product obtained from the synthesis.

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude this compound is dissolved in a suitable hot solvent in which it has high solubility at elevated temperatures and low solubility at cooler temperatures. The solution is then allowed to cool slowly, leading to the formation of crystals of the purified compound, while impurities remain in the mother liquor. The choice of solvent is critical and may involve water or a mixture of solvents. The purified crystals are then collected by filtration. youtube.com

Chromatography: For achieving very high purity or for separating mixtures of closely related azo dyes, chromatographic techniques are employed.

Column Chromatography: This technique involves passing a solution of the crude dye through a column packed with a stationary phase (e.g., silica (B1680970) gel or alumina). A suitable solvent or a mixture of solvents (the mobile phase) is used to elute the components at different rates, leading to their separation.

High-Speed Countercurrent Chromatography (CCC): This is a liquid-liquid partition chromatography technique that has been successfully used for the purification of water-soluble azo dyes. It avoids the use of solid supports, thus preventing irreversible adsorption of the sample. The purification is based on the differential partitioning of the components between two immiscible liquid phases. tandfonline.comtandfonline.com

Table 2: Comparison of Purification Techniques for this compound

| Technique | Principle | Advantages | Common Solvents/Phases |

|---|---|---|---|

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Simple, cost-effective, suitable for large quantities. | Water, Ethanol-water mixtures. |

| Column Chromatography | Differential adsorption of components onto a solid stationary phase. | High resolution, applicable to a wide range of compounds. | Stationary phase: Silica gel, Alumina. Mobile phase: Varies based on polarity. |

| High-Speed Countercurrent Chromatography (CCC) | Differential partitioning between two immiscible liquid phases. | No solid support, high sample recovery, scalable. | Biphasic solvent systems (e.g., Butanol:Water:Ethanol). |

Strategies for Chemical Modification and Analog Synthesis

Chemical modification of the this compound structure allows for the systematic study of structure-property relationships and the development of analogs with tailored functionalities.

The introduction of various substituent groups onto the aromatic rings of Mordant Yellow 10 can significantly alter its chemical and physical properties. These modifications can influence its color, solubility, and affinity for different substrates. The position and electronic nature of the substituents play a crucial role in these modulations. For instance, the introduction of electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -NO₂, -CN) can cause a bathochromic (red shift) or hypsochromic (blue shift) effect on the absorption maximum of the dye. pjsir.org

Table 3: Predicted Effects of Substituents on the Properties of Mordant Yellow 10 Analogs

| Substituent Group | Position on Aromatic Ring | Predicted Effect on λmax | Rationale |

|---|---|---|---|

| Nitro (-NO₂) | Ortho or para to the azo group | Bathochromic shift | Strong electron-withdrawing nature, extends conjugation. pjsir.org |

| Methoxy (-OCH₃) | Ortho or para to the azo group | Bathochromic shift | Electron-donating group, increases electron density in the π-system. pjsir.org |

| Chloro (-Cl) | Any position | Minor bathochromic shift | Inductive electron-withdrawing effect and mesomeric electron-donating effect. pjsir.org |

The synthesis of these analogs would follow a similar diazotization and coupling pathway, starting with appropriately substituted anilines or phenols.

Mordant dyes like Mordant Yellow 10 are so named because of their ability to form coordination complexes with metal ions. The salicylic acid moiety, with its hydroxyl and carboxyl groups in ortho positions, provides an excellent bidentate chelation site for metal ions. The synthesis of metal-complexed derivatives of Mordant Yellow 10 is of significant interest for studying their coordination chemistry, stability, and potential catalytic or photophysical properties.

Transition metals such as chromium(III), cobalt(II), copper(II), and nickel(II) are commonly used to form these complexes. scielo.org.mx The synthesis of these metal complexes typically involves reacting the this compound with a suitable metal salt in an appropriate solvent, often with heating to facilitate the complexation reaction. iiardjournals.org The resulting metal-complexed dyes often exhibit enhanced light and wash fastness when applied to textiles. upce.cz

The stoichiometry of the metal-ligand complex (the dye molecule acting as a ligand) can vary, with common ratios being 1:1 and 1:2 (metal:ligand). The geometry of the resulting complex is dependent on the coordination number and the nature of the metal ion.

Table 4: Common Metal Ions for Complexation with Mordant Yellow 10 and Their Typical Coordination Geometries

| Metal Ion | Typical Oxidation State | Common Coordination Number | Expected Geometry of the Complex |

|---|---|---|---|

| Chromium | +3 | 6 | Octahedral |

| Cobalt | +2, +3 | 4, 6 | Tetrahedral or Octahedral |

| Copper | +2 | 4, 6 | Square Planar or Distorted Octahedral |

| Nickel | +2 | 4, 6 | Square Planar or Octahedral |

The study of these metal-complexed derivatives provides insights into the electronic interactions between the dye and the metal ion, which can influence the color and reactivity of the compound.

Advanced Spectroscopic and Analytical Characterization in Research

Ultraviolet-Visible (UV-Vis) Spectrophotometric Studies

UV-Visible spectrophotometry is a primary technique for analyzing Mordant Yellow 10, relying on the principle that the dye molecule absorbs ultraviolet or visible light. The concentration of the dye in a solution can be quantified by measuring its absorbance at the wavelength of maximum absorption (λmax) and applying the Beer-Lambert law .

The absorbance maximum (λmax) of Mordant Yellow 10 is sensitive to its chemical environment, including the solvent and the presence of metal ions. In aqueous solutions, different absorbance peaks have been reported, with values of 324 nm and 358 nm being noted . This variability can be attributed to factors such as pH and solution concentration.

A significant application of Mordant Yellow 10 in research is its ability to form coordination complexes with metal ions, a process that is central to its function as a mordant dye. These chelation reactions cause a noticeable shift in the absorbance spectrum. For instance, research has shown that Mordant Yellow 10 forms a stable 1:1 complex with iron (III) ions (Fe³⁺) . Spectrophotometric studies reveal that this complex exhibits a distinct absorbance maximum at a wavelength of 490 nm, a significant bathochromic (red) shift from the dye alone researchgate.net. This new peak is instrumental in characterizing the metal-dye complex .

Table 1: Absorbance Maxima (λmax) of Mordant Yellow 10 in Different Systems

| System | λmax (nm) |

|---|---|

| Aqueous Solution (reported) | 324, 358 |

The relationship between absorbance and concentration, governed by the Beer-Lambert law, allows for the precise quantitative determination of Mordant Yellow 10 in various research settings. This is particularly valuable in studies monitoring the dye's degradation or its uptake in different materials .

The methodology involves creating a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. For example, in studies of dye degradation, spectrophotometry can be used to monitor the decrease in the dye's characteristic absorbance peak over time, allowing for the calculation of degradation kinetics and efficiency . Similarly, when studying the formation of metal-dye complexes, the growth of the new absorbance peak (e.g., at 490 nm for the Fe³⁺ complex) can be used to quantify the extent of complexation researchgate.net.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule and probing its interactions with other substances. By analyzing the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is obtained.

The FTIR spectrum of Mordant Yellow 10 is characterized by absorption bands corresponding to its key functional groups. Based on its structure (2-hydroxy-5-[(4-sulfophenyl)diazenyl]benzoic acid), the spectrum would be expected to show characteristic peaks for O-H stretching (from both the phenolic hydroxyl and carboxylic acid groups), C=O stretching (from the carboxylic acid), N=N stretching of the azo group, and S=O stretching from the sulfonic acid group, in addition to C=C and C-H vibrations from the aromatic rings.

In research involving the synthesis or modification of the dye, FTIR is invaluable for confirming the structure of intermediates and final products. For example, in the synthesis of a Mordant Yellow 10-pillared magnesium-aluminum layered double hydroxide (B78521) (MY10-LDH), IR spectra confirmed the successful intercalation of the dye by showing the characteristic absorption bands of the azo form of the MY10 anion alongside the vibrations associated with the LDH layers (Mg-O and Al-O) researchgate.net.

Table 2: Expected FTIR Functional Group Regions for Mordant Yellow 10 Free Acid

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic & Carboxylic Acid | O-H stretch | 3500 - 2500 (broad) |

| Carboxylic Acid | C=O stretch | 1740 - 1685 |

| Aromatic Rings | C=C stretch | 1600 - 1450 |

| Azo Group | N=N stretch | ~1450 (often weak) |

| Sulfonic Acid | S=O stretch | 1350 - 1140 |

FTIR spectroscopy is particularly adept at revealing how Mordant Yellow 10 interacts with other materials at a molecular level. A key research application is understanding its binding mechanism to textile fibers like wool. Infrared spectroscopy studies have demonstrated that the sulfonic acid groups of Mordant Yellow 10 can attach to the protonated nitrogen atoms within the wool fiber . This interaction leaves the salicylic (B10762653) acid portion of the dye's structure, which contains the phenolic hydroxyl and carboxylic acid groups, free to chelate with metal ions, thus anchoring the color to the fabric .

This ability to distinguish between bound and free functional groups is critical. When Mordant Yellow 10 is incorporated into hybrid materials like layered double hydroxides, FTIR can confirm that the structural integrity of the dye anion is maintained within the interlayer space of the host material researchgate.net.

Chromatographic Separation and Identification in Complex Matrices

Chromatographic techniques are essential for separating and identifying Mordant Yellow 10, especially within complex mixtures such as environmental samples, industrial effluents, or extracts from historical artifacts . High-performance liquid chromatography (HPLC) is a particularly powerful and widely used method for the analysis of dyes researchgate.netnih.goved.ac.uk.

In a typical research application, reverse-phase HPLC is employed, where the individual components of a mixture are separated based on their differential partitioning between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase ed.ac.uk. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, can be varied during the analysis (gradient elution) to achieve optimal separation of compounds with different polarities ed.ac.uk.

For unambiguous identification, HPLC is often coupled with advanced detectors:

Photodiode Array (PDA) Detector: This detector records the entire UV-Vis spectrum of the analyte as it elutes from the column. This allows for the tentative identification of the dye by matching its spectrum with that of a known standard and helps in distinguishing it from other colored components in the matrix ed.ac.uk.

Mass Spectrometry (MS) Detector: Coupling HPLC with MS (LC-MS) or tandem MS (LC-MS/MS) provides definitive structural information by measuring the mass-to-charge ratio of the parent molecule and its fragmentation patterns nih.govnih.gov. This is the gold standard for identifying trace amounts of a specific dye within a highly complex matrix, such as identifying the specific colorants used in a historical textile without ambiguity researchgate.netnih.gov.

The successful application of these chromatographic methods relies on effective sample preparation to extract the dye from the matrix and remove interfering substances before analysis tandfonline.com.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-aminobenzenesulfonic acid |

| 2-hydroxybenzoic acid (salicylic acid) |

| Acetonitrile |

High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for the separation and identification of its degradation products. Reversed-phase HPLC (RP-HPLC) is commonly employed for the analysis of sulfonated azo dyes due to its efficacy in separating polar compounds.

Methodology for Purity Analysis:

A typical RP-HPLC method for assessing the purity of this compound utilizes a C18 stationary phase. The mobile phase often consists of a gradient mixture of an aqueous buffer (such as ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol. This gradient elution allows for the effective separation of the main compound from any impurities. Detection is commonly performed using a photodiode array (PDA) detector, which can monitor absorbance at multiple wavelengths, providing both quantitative data and spectral information to aid in peak identification.

Forced Degradation Studies:

To understand the stability of this compound and to identify its potential degradation products, forced degradation studies are conducted. These studies involve subjecting the compound to stress conditions such as acidic and basic hydrolysis, oxidation, and photolysis. The resulting mixtures are then analyzed by HPLC, often coupled with mass spectrometry (LC-MS/MS), to identify the structures of the degradation products.

Under anaerobic conditions, the azo linkage of Mordant Yellow 10 is susceptible to reductive cleavage. This process is a primary degradation pathway, leading to the formation of aromatic amines. Key degradation products identified through such studies include 5-aminosalicylic acid and sulfanilic acid. wur.nl

Illustrative HPLC Data:

The following table represents a hypothetical data set from an HPLC analysis for the purity of a this compound sample and the analysis of its degradation products after forced degradation.

| Compound | Retention Time (min) | Area (%) - Purity Analysis | Area (%) - After Degradation |

|---|---|---|---|

| This compound | 12.5 | 99.2 | 15.8 |

| Sulfanilic acid | 4.2 | 0.3 | 40.1 |

| 5-Aminosalicylic acid | 6.8 | 0.1 | 38.5 |

| Unknown Impurity 1 | 8.1 | 0.4 | 2.3 |

| Unknown Degradation Product 2 | 10.3 | - | 3.3 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile metabolites of this compound, particularly after biological degradation processes. Since many of the expected metabolites, such as aromatic amines, are polar and non-volatile, a derivatization step is typically required before GC-MS analysis.

Methodology for Metabolite Analysis:

Following the degradation of this compound, for instance in a bioreactor, the metabolites are extracted from the aqueous medium using a suitable organic solvent. To make the polar metabolites amenable to GC analysis, they are often derivatized to increase their volatility. A common derivatization technique is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens on functional groups with trimethylsilyl (TMS) groups.

The derivatized extract is then injected into the GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them. The resulting mass spectrum provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" that can be used for identification by comparing it to mass spectral libraries.

Expected Metabolites:

The primary metabolites expected from the reductive cleavage of the azo bond in this compound are consistent with the degradation products observed in chemical degradation studies. These include sulfanilic acid and 5-aminosalicylic acid. GC-MS analysis after derivatization can confirm the presence of these compounds and identify other potential downstream metabolites.

Illustrative GC-MS Data:

The table below presents a hypothetical summary of GC-MS data for the characterization of silylated metabolites of this compound.

| Metabolite (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Sulfanilic acid-TMS | 15.2 | 245 (M+), 230, 168, 73 |

| 5-Aminosalicylic acid-TMS | 18.9 | 369 (M+), 354, 280, 73 |

| Minor Metabolite A-TMS | 21.5 | 297 (M+), 282, 208, 73 |

Coordination Chemistry and Metal Ion Complexation Research

Mechanisms of Chelation with Transition Metal Ions

The chelation of transition metal ions by Mordant Yellow 10 free acid is a process driven by the formation of coordinate covalent bonds between the metal ion (a Lewis acid) and the electron-donating functional groups of the ligand (a Lewis base). The primary mechanism involves the deprotonation of the phenolic hydroxyl and carboxylic acid groups, creating anionic oxygen donors that readily coordinate with positively charged metal ions. The nitrogen atoms of the azo group can also participate in coordination, although this is less common and depends on the nature of the metal ion and the reaction conditions. This multi-dentate coordination capacity is fundamental to its effectiveness as a chelating agent.

The stoichiometry of the complexes formed between this compound and transition metal ions is a critical factor in understanding their structure and properties. Spectrophotometric methods, such as the mole ratio and continuous variation (Job's plot) methods, are commonly employed to determine these ratios. Research has shown that the stoichiometry is highly dependent on the specific metal ion and the pH of the solution. While detailed studies specifically on this compound are limited in publicly accessible literature, analogous azo dyes containing similar chelating groups have been reported to form complexes with varying metal-to-ligand ratios. For instance, 1:1 and 1:2 (metal:ligand) complexes are commonly observed. A hypothetical representation of potential stoichiometric ratios is presented in Table 1.

| Metal Ion | Method of Determination | Observed Stoichiometric Ratio (Metal:Ligand) |

| Fe(III) | Mole Ratio Method | 1:1, 1:2 |

| Cu(II) | Job's Plot | 1:1 |

| Ni(II) | Spectrophotometric Titration | 1:2 |

| Co(II) | Continuous Variation Method | 1:2 |

| Note: This table is illustrative and based on common findings for similar azo dye ligands. Specific experimental data for this compound is not readily available. |

The inherent structure of this compound plays a pivotal role in dictating the coordination geometry of the resulting metal complexes. The presence of two key functional groups (hydroxyl and carboxyl) in ortho position on the benzene (B151609) ring facilitates the formation of a stable five or six-membered chelate ring upon coordination with a metal ion. The geometry of the complex is further influenced by the coordination number of the central metal ion and the stoichiometry of the complex. For a 1:1 complex where the ligand acts as a bidentate or tridentate donor, the remaining coordination sites on the metal are typically occupied by solvent molecules or other counter-ions, leading to geometries such as tetrahedral or square planar. In 1:2 complexes, two ligand molecules coordinate to the metal center, often resulting in an octahedral geometry. The coordination geometry is a key determinant of the electronic and spectral properties of the complex.

Application as a Spectrometric Reagent for Metal Ion Determination

The ability of this compound to form intensely colored complexes with transition metal ions makes it a valuable reagent for their spectrophotometric determination. The formation of a metal-ligand complex leads to a significant shift in the maximum absorption wavelength (λmax) and an increase in the molar absorptivity compared to the free ligand, providing a basis for quantitative analysis.

The selectivity of spectrophotometric methods using this compound can be enhanced by carefully controlling the pH of the solution, as different metal complexes exhibit maximum absorbance at specific pH values. The use of masking agents can further improve selectivity by preventing interfering ions from reacting with the reagent. The sensitivity of these methods, which is a measure of the ability to detect low concentrations of an analyte, is directly related to the molar absorptivity of the metal complex. High molar absorptivity values indicate high sensitivity. While specific limits of detection (LOD) and quantification (LOQ) for this compound are not widely reported, similar azo dye systems have demonstrated the ability to determine metal ions at trace levels (µg/mL or ppm).

A hypothetical comparison of analytical parameters for the determination of various metal ions using a this compound based method is shown in Table 2.

| Metal Ion | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg/mL) | Limit of Detection (µg/mL) |

| Fe(III) | 580 | 1.2 x 10⁴ | 0.1 - 5.0 | 0.05 |

| Cu(II) | 540 | 9.5 x 10³ | 0.2 - 8.0 | 0.08 |

| Ni(II) | 565 | 8.0 x 10³ | 0.5 - 10.0 | 0.1 |

| Co(II) | 590 | 1.0 x 10⁴ | 0.3 - 7.0 | 0.06 |

| Note: This table presents plausible data based on the performance of analogous spectrophotometric reagents, as specific experimental values for this compound are not readily available. |

In the analysis of real-world samples, the presence of other ions can interfere with the determination of the target metal ion. Interference studies are crucial to assess the reliability of an analytical method. Common interfering ions include other transition metals, as well as anions that can form stable complexes with the target metal ion. The tolerance limit, defined as the maximum concentration of a foreign ion that causes an error of no more than a certain percentage (e.g., ±2%) in the determination of the analyte, is used to quantify the extent of interference. Masking agents are often employed to mitigate the effects of interfering ions. For instance, fluoride (B91410) ions can be used to mask Fe(III) when determining other metal ions.

Formation and Characterization of this compound-Metal Complexes

The synthesis of this compound-metal complexes is typically carried out by reacting the ligand with a suitable metal salt in an appropriate solvent, often with pH adjustment to facilitate complexation. The resulting complexes can be isolated as solid powders and characterized using a variety of spectroscopic and analytical techniques.

Characterization techniques commonly employed include:

UV-Visible Spectroscopy: To confirm complex formation through shifts in the absorption spectra and to study the stoichiometry of the complexes.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the functional groups (e.g., O-H, C=O) upon complexation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complexes in solution, particularly for diamagnetic metal ions.

Elemental Analysis: To determine the empirical formula of the synthesized complexes and confirm their stoichiometry.

Thermogravimetric Analysis (TGA): To study the thermal stability of the complexes and the presence of coordinated or lattice water molecules.

While specific, detailed characterization data for a wide range of this compound-metal complexes is not extensively documented in accessible literature, the principles of coordination chemistry suggest the formation of stable and characterizable compounds with various transition metals.

Stability Constants and Thermodynamic Parameters of Complexation

The stability of a metal-dye complex in solution is a critical factor influencing its formation and durability. This stability is quantitatively expressed by the stability constant (K), also known as the formation constant. A higher stability constant indicates a greater propensity for the complex to form. For a simple 1:1 complex formation between a metal ion (M) and the this compound ligand (L), the equilibrium can be represented as:

M + L ⇌ ML

The stability constant (K) is then given by:

K = [ML] / ([M][L])

Commonly, stability constants are expressed in their logarithmic form (log K). The determination of these constants is typically carried out using techniques such as potentiometric titration or spectrophotometry.

Thermodynamic parameters , including the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), provide deeper insight into the spontaneity and driving forces of the complexation reaction. These parameters are related by the equation:

ΔG = ΔH - TΔS = -RT ln(K)

Gibbs Free Energy (ΔG): A negative value indicates a spontaneous complexation reaction.

Enthalpy (ΔH): A negative value (exothermic reaction) suggests that the formation of the metal-ligand bond is energetically favorable. A positive value (endothermic reaction) indicates that the reaction requires energy input.

Entropy (ΔS): A positive value suggests an increase in disorder, often due to the release of solvent molecules from the metal ion and ligand upon complexation, which can be a significant driving force for the reaction.

While specific experimental data for this compound is scarce, research on similar azo dyes and chelating agents provides a framework for understanding these parameters. For instance, studies on the complexation of various metal ions with other organic ligands have successfully determined these thermodynamic values.

Hypothetical Data Table for Metal-Mordant Yellow 10 Complexation

To illustrate the type of data generated from such studies, the following table presents hypothetical stability constants and thermodynamic parameters for the complexation of this compound with various metal ions at a standard temperature (298 K). It is crucial to note that this data is illustrative and not based on experimental measurements for this specific compound.

| Metal Ion | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) |

| Fe(III) | 12.5 | -71.3 | -25.0 | 46.3 |

| Al(III) | 10.8 | -61.6 | -20.5 | 41.1 |

| Cr(III) | 11.5 | -65.6 | -22.8 | 42.8 |

| Cu(II) | 9.2 | -52.5 | -18.2 | 34.3 |

This table is for illustrative purposes only and does not represent experimentally verified data for this compound.

Structural Elucidation of Metal-Dye Adducts

The primary methods for determining the structure of such complexes include:

X-ray Crystallography: This is the most definitive method for obtaining the solid-state structure of a crystalline metal-dye adduct. It provides precise information on bond lengths, bond angles, and the coordination environment of the metal ion. For a complex of Mordant Yellow 10, this technique could reveal how the phenolic oxygen, carboxylic oxygen, and potentially a nitrogen atom from the azo group coordinate to the metal center. However, obtaining suitable single crystals for X-ray diffraction can be a significant challenge.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complexes that are soluble, NMR spectroscopy is a powerful tool for determining the structure in solution. Techniques such as ¹H and ¹³C NMR can provide information about the connectivity of the ligand and how it changes upon coordination to a metal ion. For certain metal ions, direct observation of the metal nucleus by NMR can also be informative.

Spectroscopic Methods (UV-Vis, IR, etc.): While not providing a complete 3D structure, other spectroscopic techniques offer valuable structural insights.

UV-Visible Spectroscopy: Changes in the absorption spectrum of the dye upon addition of a metal ion can confirm complex formation and provide information about the electronic environment of the chromophore.

Infrared (IR) Spectroscopy: Shifts in the vibrational frequencies of the C=O (carboxyl) and O-H (hydroxyl) groups in the IR spectrum upon complexation can indicate their involvement in bonding to the metal ion.

To date, no specific X-ray crystal structures or detailed NMR spectroscopic studies for metal complexes of this compound have been reported in the reviewed scientific literature. Research in this area would be invaluable for a complete understanding of its coordination chemistry.

Degradation Pathways and Environmental Transformation Research

Biodegradation Studies in Anaerobic and Aerobic Systems

The complete biodegradation of sulfonated azo dyes like Mordant Yellow 10 typically requires a sequential anaerobic and aerobic treatment approach. iwaponline.comiwaponline.com The initial anaerobic phase is crucial for breaking the dye's defining azo bond, while the subsequent aerobic phase deals with the resulting intermediate compounds. iwaponline.comiwaponline.com

Under anaerobic conditions, the first and often rate-limiting step in the biodegradation of Mordant Yellow 10 is the reductive cleavage of the azo bond (–N=N–). iwaponline.comresearchgate.netmdpi.com This biological reduction breaks the chromophore of the dye, leading to decolorization. The process yields sulfonated aromatic amines as primary metabolites. iwaponline.comiwaponline.com Specifically, the anaerobic cleavage of Mordant Yellow 10 results in the formation of 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA), which are recovered in high stoichiometric yields. iwaponline.comiwaponline.com

| Parent Compound | Treatment Condition | Key Process | Resulting Aromatic Amines |

| Mordant Yellow 10 | Anaerobic | Reductive Azo Bond Cleavage | 5-aminosalicylic acid (5-ASA) |

| Sulfanilic acid (SA) |

This interactive table outlines the initial anaerobic degradation step of Mordant Yellow 10 and its primary byproducts.

Following the anaerobic stage, the aromatic amines produced are subjected to aerobic degradation. iwaponline.comiwaponline.com Research has shown that one of the metabolites, 5-aminosalicylic acid, is readily degraded under aerobic conditions. iwaponline.comiwaponline.com However, the other key metabolite, sulfanilic acid, proves to be more recalcitrant and is not effectively degraded by conventional activated sludge in continuous experiments because the necessary bacterial activity is often absent. iwaponline.comiwaponline.com The poor biodegradability of some sulfonated aromatic amines suggests they may not be adequately removed during standard biological wastewater treatment. core.ac.uk

To overcome the challenge of degrading persistent metabolites like sulfanilic acid, bioaugmentation has been successfully employed. iwaponline.comiwaponline.com This strategy involves introducing specialized microorganisms or enrichment cultures capable of degrading the target compounds. In studies involving Mordant Yellow 10, an aerobic reactor was bioaugmented with an enrichment culture derived from Rhine sediment that was specifically capable of degrading sulfanilic acid. iwaponline.comiwaponline.com This approach proved successful, enabling the SA-degrading activity to be developed and maintained in the bioreactor. iwaponline.comiwaponline.com The successful bioaugmentation led to the complete removal of Mordant Yellow 10 at a maximum loading rate of 210 mg per liter per day, with the mineralization of sulfanilic acid confirmed by the stoichiometric recovery of sulfate. iwaponline.comiwaponline.com

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods used to degrade persistent organic pollutants like azo dyes. atlantis-press.com These processes are characterized by the in-situ generation of highly reactive and non-selective hydroxyl radicals (•OH), which can oxidize a broad spectrum of organic compounds. atlantis-press.comresearchgate.net

The photo-Fenton process, an AOP that combines Fenton's reagent (Fe²⁺ and H₂O₂) with UV light, has demonstrated high efficiency in treating dye wastewater. atlantis-press.comsciencepub.netnih.gov The addition of UV light enhances the production of hydroxyl radicals, accelerating the degradation of the dye molecules. researchgate.net While specific studies on Mordant Yellow 10 are limited, research on similar azo dyes shows that the photo-Fenton process can achieve rapid decolorization and significant mineralization. atlantis-press.comnih.gov For instance, the degradation of a mixture of azo dyes was achieved in 70 minutes for decolorization and 180 minutes for complete mineralization using this method. nih.gov The process is effective but can be inhibited by the formation of iron complexes with certain mordant dyes. mdpi.com

| Process | Reagents | Key Reactive Species | Outcome for Azo Dyes |

| Fenton | Fe²⁺ + H₂O₂ | Hydroxyl Radical (•OH) | Degradation & Decolorization |

| Photo-Fenton | Fe²⁺ + H₂O₂ + UV Light | Hydroxyl Radical (•OH) | Enhanced Degradation & Mineralization |

This interactive table compares the conventional Fenton and Photo-Fenton processes for dye degradation.

Heterogeneous photocatalysis using semiconductor metal oxides is another effective AOP for dye degradation. mdpi.com Metal oxides such as titanium dioxide (TiO₂) and zinc oxide (ZnO) are commonly used as photocatalysts. nih.govbiointerfaceresearch.com When illuminated with light of sufficient energy, the catalyst generates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals. mdpi.combiointerfaceresearch.com These radicals then attack and degrade the dye molecules. mdpi.com The efficiency of metal oxide photocatalysis is influenced by various factors, including the catalyst's morphology, particle size, and the pH of the solution. mdpi.commdpi.com While the direct application on Mordant Yellow 10 is not extensively detailed, the broad applicability of metal oxide photocatalysis for azo dye degradation is well-established, offering a promising route for its mineralization. mdpi.commdpi.com

Microbial and Enzymatic Mechanisms of Decolorization

The biological decolorization of Mordant Yellow 10 free acid is a multifaceted process primarily driven by two distinct mechanisms: the enzymatic breakdown of the dye's molecular structure and the physical adsorption of the dye onto microbial cells, a process known as biosorption. nih.gov Microorganisms such as bacteria and fungi have demonstrated the capability to decolorize azo dyes through one or both of these pathways. nih.gov The initial and most critical step in the enzymatic degradation is the cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. nih.gov This is often followed by the degradation of the resulting aromatic amines. Concurrently, the microbial biomass itself can act as a natural adsorbent, physically removing the dye from aqueous solutions.

Role of Extracellular Enzymes in Dye Degradation

The enzymatic degradation of Mordant Yellow 10 involves a suite of oxidoreductive enzymes that catalyze the breakdown of the dye molecule. This process is initiated by the reductive cleavage of the azo bond, which transforms the colored dye into colorless, intermediate aromatic amines. nih.govnih.gov Under anaerobic conditions, this reduction is the primary mechanism for decolorization. nih.gov Subsequent aerobic degradation of these aromatic amines can lead to complete mineralization. nih.gov

Research has identified several key enzymes involved in the biological decomposition of Mordant Yellow 10 by microorganisms like Pseudomonas aeruginosa. mdpi.com These include azoreductases, laccases, and various reductases. mdpi.com

Azoreductases: These are the principal enzymes responsible for cleaving the azo bond. mdpi.com They are often NADH/FAD-dependent and catalyze the transfer of electrons to the azo linkage, breaking it to form aromatic amines. mdpi.com The anaerobic degradation of Mordant Yellow 10 has been shown to yield 5-aminosalicylic acid and sulfanilic acid as the primary amine products. nih.gov

Laccases: These are multi-copper oxidases that are typically extracellular. mdpi.com They are non-specific enzymes that can oxidize a wide range of phenolic and aromatic substrates, including the aromatic amine intermediates produced from azoreductase activity. mdpi.comresearchgate.net

NADH-DCIP Reductase: This enzyme is also implicated in the decolorization process, contributing to the reductive breakdown of the dye. mdpi.com

The complete mineralization of azo dyes like Mordant Yellow 10 often requires a sequential anaerobic-aerobic process. nih.gov The initial anaerobic stage facilitates the reductive decolorization by azoreductases, while the subsequent aerobic stage allows oxidative enzymes like laccases and peroxidases to break down the potentially hazardous aromatic amine intermediates. nih.govtandfonline.com

| Enzyme | Enzyme Class | Role in Mordant Yellow 10 Degradation | Typical Cellular Location |

|---|---|---|---|

| Azoreductase | Oxidoreductase | Catalyzes the reductive cleavage of the azo bond (–N=N–), leading to decolorization and formation of aromatic amines. mdpi.comniscpr.res.in | Intracellular / Membrane-bound |

| Laccase | Oxidoreductase | Oxidizes aromatic amines and phenolic compounds produced after azo bond cleavage. mdpi.com | Extracellular |

| NADH-DCIP Reductase | Oxidoreductase | Participates in the electron transfer chain that facilitates the reduction of the azo dye. mdpi.com | Intracellular |

| Peroxidases (e.g., Lignin Peroxidase, Manganese Peroxidase) | Oxidoreductase | General oxidative degradation of aromatic structures, contributing to the breakdown of dye and its intermediates. nih.govresearchgate.net | Extracellular |

Biosorption Contributions of Mycelia in Dye Removal

Biosorption is a passive, metabolism-independent process where dye molecules are removed from solution by binding to the surface of microbial biomass. nih.gov Fungal mycelia, in particular, are recognized as effective biosorbents for dyes due to the large surface area and the specific chemical composition of their cell walls. mdpi.com This process often constitutes the initial phase of color removal when using fungal cultures. mdpi.com

The binding of Mordant Yellow 10 to fungal mycelia occurs through various physicochemical interactions. mdpi.com The fungal cell wall is rich in polysaccharides, proteins, and lipids, which present a variety of functional groups capable of sequestering dye molecules. mdpi.com

Key mechanisms and contributing factors include:

Electrostatic Attraction: Anionic groups on the dye molecule, such as sulfonate groups, can be attracted to positively charged sites on the mycelial surface, like amino groups. mdpi.com

Ion Exchange: Cations present in the cell wall polymers can be exchanged for dye molecules.

Complexation: Functional groups on the biomass, such as carboxyl and phosphate groups, can form complexes with the dye molecule. mdpi.com

| Mycelial Surface Component | Functional Group | Interaction Mechanism with Dye |

|---|---|---|

| Proteins | Amino (-NH₂) | Electrostatic attraction, Hydrogen bonding. mdpi.com |

| Chitin/Chitosan | Amino (-NH₂), Hydroxyl (-OH) | Adsorption, Chelation. |

| Polysaccharides/Phospholipids | Carboxyl (-COOH), Phosphate (-PO₄H₂) | Electrostatic attraction, Complexation. mdpi.com |

| Lipids | Hydrophobic regions | Plays a role in the biosorption of nonpolar parts of the dye molecule. mdpi.com |

Theoretical and Computational Chemistry Investigations

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and geometric structure of a dye molecule, which in turn govern its color, stability, and interactions with other substances.

The first step in many computational studies is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose due to its favorable balance of accuracy and computational cost. sphinxsai.com

The process involves calculating the forces on each atom and adjusting their positions iteratively until a minimum energy conformation on the potential energy surface is found. researchgate.net For a molecule like Mordant Yellow 10, this would reveal the precise bond lengths, bond angles, and dihedral angles between the substituted benzene (B151609) and salicylic (B10762653) acid rings connected by the azo bridge. DFT calculations are typically performed using specific combinations of exchange-correlation functionals and basis sets. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for organic molecules. sphinxsai.comexplorationpub.com It is often paired with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), which provide a mathematical description of the atomic orbitals. explorationpub.comnih.govnih.gov The selection of the functional and basis set is crucial for obtaining accurate geometric parameters. sphinxsai.com

| Parameter | Common Method/Basis Set | Description |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. |

| Functional | B3LYP | A hybrid exchange-correlation functional commonly used for its accuracy in predicting the geometry and properties of organic molecules. explorationpub.com |

| Basis Set | 6-311++G(d,p) | A split-valence triple-zeta basis set that provides a flexible description of the electron distribution, including diffuse functions (++) and polarization functions (d,p). nih.govresearchgate.net |

| Software | Gaussian | A widely used computational chemistry software package for performing quantum chemical calculations. nih.gov |

Once the geometry is optimized, DFT can be used to calculate the electronic properties of Mordant Yellow 10. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rasayanjournal.co.in The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netrasayanjournal.co.in A smaller gap generally implies higher chemical reactivity and easier electronic excitation. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. rasayanjournal.co.inmdpi.com These descriptors provide a theoretical framework for predicting how the dye will interact in different chemical environments.

| Reactivity Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Electronic Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to a change in electron distribution; related to the HOMO-LUMO gap. researchgate.net |

| Global Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the ability of a molecule to accept electrons, acting as an electrophile. mdpi.com |

Modeling of Dye-Substrate Interactions

Computational modeling is instrumental in visualizing and quantifying the interactions between dye molecules and various substrates, such as textile fibers or inorganic host materials.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. sciensage.infonih.gov This method is highly valuable for understanding how Mordant Yellow 10 binds to textile fibers like wool and silk at a molecular level. tandfonline.com Wool and silk are protein-based fibers composed of amino acid chains. Docking simulations can place the Mordant Yellow 10 molecule at the active sites of these protein fibers and calculate a scoring function that estimates the binding energy. nih.govtandfonline.com

Layered double hydroxides (LDHs) are materials with positively charged brucite-like layers and charge-balancing anions in the interlayer region. mdpi.com Their ability to exchange these anions makes them excellent hosts for intercalating anionic dyes like Mordant Yellow 10, which possesses a negatively charged sulfonate group. researchgate.netrsc.org

Computational simulations, particularly using DFT, can model the structure of dye-intercalated LDHs. rsc.org These models help predict the arrangement and orientation of the dye molecules within the confined interlayer space (gallery) of the LDH. rsc.org Key factors influencing this arrangement include the size and shape of the dye molecule and the electrostatic interactions between the dye's sulfonate group and the positively charged LDH layers. rsc.org Theoretical calculations can predict the resulting interlayer spacing, which can then be compared with experimental data from techniques like X-ray diffraction (XRD). researchgate.net Such simulations provide insight into the stability of the host-guest system and how the LDH matrix can enhance the thermal stability of the intercalated dye. researchgate.net

Theoretical Analysis of Degradation Pathways and Reaction Mechanisms

Understanding the degradation of Mordant Yellow 10 is crucial for developing effective wastewater treatment strategies. Theoretical studies can map out potential degradation pathways and clarify the underlying reaction mechanisms.

Experimental studies have shown that the complete biodegradation of Mordant Yellow 10 typically involves a two-step process: an initial anaerobic stage followed by an aerobic stage. researchgate.net In the anaerobic step, the dye's azo bond (–N=N–) is reductively cleaved. researchgate.net This is a common degradation pathway for azo dyes, resulting in the formation of two separate aromatic amines. For Mordant Yellow 10, these products are 5-aminosalicylic acid (5-ASA) and sulfanilic acid (SA). researchgate.net

Following the initial cleavage, the resulting aromatic amines are degraded under aerobic conditions. researchgate.net The degradation of 5-ASA has been investigated and is understood to proceed via oxidation, leading to the formation of polymeric species, rather than through decarboxylation. nih.govku.dk

Computational methods like DFT can be used to analyze these reaction mechanisms in detail. For instance, theoretical calculations can model the attack of a reactive species, such as a hydroxyl radical (•OH), on the dye molecule. researchgate.net By calculating the activation energies for different reaction pathways, researchers can determine the most energetically favorable sites for attack and the most likely bond cleavage points. researchgate.net For azo dyes, DFT studies can compare the feasibility of cleaving the N=N bond versus adjacent C-N bonds, providing theoretical insight into the initial step of degradation. researchgate.net This computational analysis helps to rationalize experimental observations and predict the formation of various degradation byproducts.

Computational Prediction of Degradation Products

Computational models can predict the likely degradation products of "Mordant Yellow 10 free acid" by simulating its breakdown under various conditions. The primary anaerobic degradation pathway for azo dyes involves the reductive cleavage of the azo bond (-N=N-). Experimental studies have shown that the anaerobic biodegradation of Mordant Yellow 10 yields 5-aminosalicylic acid and sulfanilic acid. researchgate.netnih.gov Computational studies would aim to corroborate these findings and identify other potential intermediates.

By employing quantum chemical methods, such as Density Functional Theory (DFT), researchers can model the electronic structure of the dye and its interactions with reducing agents. These calculations can identify the most susceptible sites for chemical attack and predict the structure of the resulting fragments.

Table 1: Computationally Predicted Degradation Products of this compound

| Degradation Pathway | Predicted Primary Products | Further Predicted Intermediates |

|---|---|---|

| Reductive Cleavage (Anaerobic) | 5-aminosalicylic acid, Sulfanilic acid | - |

This table is representative of typical findings from computational studies on sulfonated azo dyes. Specific computational studies predicting the full range of degradation products for this compound are not widely available in existing literature.

Energy Profiles for Azo Bond Cleavage and Oxidation Pathways

Computational chemistry is instrumental in elucidating the energy profiles of the degradation reactions of "this compound". These profiles map the energy of the system along the reaction coordinate, identifying transition states and calculating activation energies, which are critical for understanding the kinetics of the degradation processes.

Azo Bond Cleavage:

The reductive cleavage of the azo bond is a key step in the degradation of "this compound". Computational models can simulate this process, providing a detailed mechanism. The reaction is generally proposed to proceed through a hydrazone tautomer, leading to the formation of hydrazo intermediates before the bond is cleaved. researchgate.net DFT calculations can be used to determine the energy barriers for each step in this pathway.

Oxidation Pathways:

Under aerobic conditions, the degradation of "this compound" is expected to proceed via oxidative pathways, often initiated by highly reactive species such as hydroxyl radicals. Computational studies can model the attack of these radicals on the aromatic rings and the azo bridge of the dye molecule. These calculations would reveal the preferred sites of attack and the energy profiles for subsequent ring-opening and mineralization reactions.

Table 2: Representative Calculated Energy Data for Azo Dye Degradation Pathways

| Reaction Pathway | Key Step | Calculated Activation Energy (kJ/mol) (Representative) |

|---|---|---|

| Reductive Azo Bond Cleavage | Formation of Hydrazo Intermediate | 80 - 120 |

| Reductive Azo Bond Cleavage | Cleavage of N-N bond | 50 - 90 |

| Oxidative Degradation | Hydroxyl Radical Attack on Aromatic Ring | 30 - 60 |

Note: The energy values in this table are representative examples derived from computational studies of similar aromatic and azo compounds and are intended to illustrate the type of data generated from such theoretical investigations. researchgate.netsemanticscholar.orgnih.gov Specific energy profiles for this compound would require dedicated computational studies.

Emerging Research Areas and Future Academic Directions

Integration of Mordant Yellow 10 Free Acid in Hybrid Material Design

A significant area of emerging research is the incorporation of Mordant Yellow 10 into hybrid and composite materials to create functional systems with tailored properties. The dye's ability to chelate with metal ions is a key feature being exploited in this domain.

Layered Double Hydroxides (LDHs): Researchers are exploring the integration of Mordant Yellow 10 into Layered Double Hydroxides (LDHs). LDHs, a class of anionic clays, can host functional organic molecules like dyes within their interlayer spaces. This integration can lead to the development of novel hybrid pigments with enhanced stability or materials with specific optical or chemical sensing properties.

Functionalized Natural Polymers: A notable application involves loading Mordant Yellow 10 onto natural polymers. For instance, a new chelating material has been developed by loading the dye onto wool. This hybrid material has been specifically investigated for its capacity to separate and preconcentrate trace amounts of iron (Fe³⁺) from water samples. The dye's molecular structure, particularly the salicylic (B10762653) acid moiety, remains available to form complexes with metal ions, making it an effective component in materials designed for selective metal ion sorption.

These research avenues highlight a shift towards using Mordant Yellow 10 not just as a colorant, but as a functional component in the design of advanced materials for environmental remediation and analytical chemistry.

Advanced Analytical Methodologies for Trace Analysis and Environmental Monitoring

While UV-Visible spectrophotometry is a conventional method for analyzing Mordant Yellow 10, future research is focusing on more sophisticated and sensitive analytical techniques for its detection and the monitoring of its environmental fate. mdpi.com

The environmental persistence of azo dyes and their breakdown products necessitates the development of robust analytical methods for monitoring their presence in ecosystems. researchgate.netnih.gov The complete biodegradation of Mordant Yellow 10 involves a two-step process: an initial anaerobic reduction followed by an aerobic degradation of the resulting aromatic amines. researchgate.netiwaponline.com

Key degradation products that require monitoring include:

5-aminosalicylic acid (5-ASA) researchgate.netiwaponline.com

Sulfanilic acid (SA) researchgate.netiwaponline.com

Advanced analytical techniques are crucial for the trace analysis of the parent dye and its metabolites in complex environmental matrices.

| Analytical Technique | Application for Mordant Yellow 10 and its Metabolites | Potential Advantages |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent dye and its degradation products (5-ASA, SA) in wastewater. mdpi.comagriculturejournals.cz | High specificity, sensitivity, and suitability for complex mixtures. mdpi.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and confirmation of trace levels of Mordant Yellow 10 and its metabolites. agriculturejournals.cz | Provides structural information, enabling unambiguous identification of compounds. agriculturejournals.cz |

| Capillary Electrophoresis | Analysis of ionic species like sulfonated azo dyes and their aromatic amine byproducts. mdpi.com | High separation efficiency, small sample volume requirements. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of derivatized, more volatile degradation products. researchgate.net | Excellent separation for complex samples and definitive mass spectral identification. |

Future academic work will likely focus on optimizing these methods, developing new sensor technologies, and establishing standardized protocols for the comprehensive environmental monitoring of Mordant Yellow 10 and its transformation products.

Sustainable Approaches in Dye Chemistry and Applications

The chemical industry is increasingly moving towards a circular economy, emphasizing waste minimization and the use of sustainable processes. For Mordant Yellow 10, this paradigm shift is opening up several research opportunities aimed at reducing its environmental footprint.

Greener Synthetic Routes: The conventional synthesis of Mordant Yellow 10 involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with 2-hydroxybenzoic acid (salicylic acid). Future research is directed towards developing greener synthetic pathways. A promising bio-inspired approach is the use of enzymatic catalysis, which could offer milder reaction conditions and reduced waste generation compared to traditional chemical methods.

Advanced Wastewater Treatment: A significant focus of sustainable chemistry is the effective treatment of dye-laden effluents. Research has demonstrated that a sequential anaerobic-aerobic bioreactor system can achieve the complete biodegradation of Mordant Yellow 10. researchgate.netiwaponline.com In the anaerobic stage, the dye is reductively cleaved into aromatic amines, 5-aminosalicylic acid and sulfanilic acid. researchgate.netiwaponline.com The subsequent aerobic stage degrades these amines. researchgate.netiwaponline.com This biological treatment strategy is a promising sustainable solution for removing the dye from wastewater. researchgate.net

Bio-augmentation: To enhance the degradation of persistent metabolites like sulfanilic acid, researchers have successfully used bio-augmentation, which involves introducing specialized microorganisms into the bioreactor to ensure complete mineralization. researchgate.netiwaponline.com

| Sustainable Approach | Description | Research Goal |

|---|---|---|

| Enzymatic Synthesis | Utilizing enzymes as catalysts for the diazotization or coupling reactions in dye synthesis. | To create a more environmentally benign manufacturing process with higher efficiency and less hazardous waste. |

| Sequential Bioreactors | Employing a two-stage (anaerobic followed by aerobic) biological system to treat wastewater containing the dye. researchgate.netiwaponline.com | To achieve complete mineralization of the dye and its aromatic amine breakdown products. researchgate.netiwaponline.com |

| Bio-augmentation | Introducing specific microbial cultures (e.g., sulfanilic acid-degrading bacteria) into treatment systems. researchgate.netiwaponline.com | To overcome the recalcitrance of certain degradation intermediates and ensure complete removal of pollutants. researchgate.netiwaponline.com |

Unexplored Research Frontiers in Complexation and Catalysis

The inherent ability of Mordant Yellow 10 to form coordination complexes with metal ions is the foundation of its use as a mordant dye. However, the full potential of its complexation chemistry and its role in catalysis remain largely unexplored.

Novel Coordination Complexes: While the formation of a 1:1 complex with iron (Fe³⁺) is known, a systematic investigation into its complexation with a wider range of metal ions could reveal novel materials with unique properties. Characterizing the structural, electronic, and optical properties of these new metal-dye complexes could lead to applications in areas such as catalysis, chemical sensing, or as new pigments.

Catalysis in Synthesis and Degradation: The synthesis of Mordant Yellow 10 itself could be a frontier for catalytic research. Developing novel catalysts for the diazotization and azo coupling reactions could significantly improve the efficiency and sustainability of its production. Furthermore, catalysis plays a role in its degradation. It has been shown that materials like activated carbon can act as a catalyst, accepting electrons from microbial oxidation and transferring them to the azo dye, thereby accelerating its biological reduction in treatment processes. researchgate.net Exploring other catalytic materials could lead to even more efficient degradation pathways.

Enzymatic Catalysis: As mentioned, the use of enzymes as catalysts in the synthesis of Mordant Yellow 10 is a key future direction. This bio-catalytic approach could lead to highly selective and efficient production methods under environmentally friendly conditions.

Future academic pursuits in these areas could transform Mordant Yellow 10 from a conventional dye into a sophisticated chemical tool for catalysis and materials science.

常见问题

Q. What are the recommended analytical methods for characterizing Mordant Yellow 10 free acid in synthetic mixtures?

To confirm the identity and purity of this compound, employ a combination of spectrophotometry (for λmax determination, typically 359–365 nm in alkaline conditions ), infrared spectroscopy (to validate functional groups like sulfonate and azo bonds ), and HPLC-MS (for molecular weight confirmation and impurity profiling). Quantitative analysis can utilize UV-Vis calibration curves at pH 10–12, where the dye exhibits a distinct orange transition .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

The synthesis involves diazotization of sulfanilic acid followed by coupling with salicylic acid . Key parameters include:

- Maintaining pH < 2 during diazotization to stabilize nitrous acid.

- Temperature control (0–5°C) to prevent premature decomposition of intermediates.

- Stoichiometric excess of salicylic acid (1.2:1 molar ratio) to ensure complete coupling .

Post-synthesis purification via recrystallization in ethanol-water mixtures reduces residual salts and unreacted precursors .

Q. What are the standard protocols for assessing Mordant Yellow 10’s stability under varying pH conditions?

Prepare buffered solutions (pH 2–12) and monitor absorbance changes at λmax over 24–72 hours. Stability is indicated by <5% deviation in absorbance. Acidic conditions (pH < 4) may protonate the sulfonate group, altering solubility, while alkaline conditions (pH > 10) enhance azo bond hydrolysis . Use kinetic modeling (e.g., first-order decay) to quantify degradation rates.

Advanced Research Questions

Q. How can conflicting data on Mordant Yellow 10’s adsorption efficiency in wastewater studies be resolved?

Discrepancies in adsorption efficiency (e.g., 96.4% removal in MnO2 systems vs. low decolorization in microbial treatments ) arise from mechanistic differences. To reconcile these:

- Compare adsorption isotherms: MnO2 follows Langmuir models (chemisorption dominant ), while microbial systems rely on enzymatic azo bond cleavage .

- Control for pH (critical below 2 for MnO2) and microbial strain specificity (e.g., Acidovorax spp. vs. Burkholderia spp. ).

- Conduct competitive adsorption studies with coexisting dyes (e.g., Direct Blue 75) to assess selectivity .

Q. What experimental designs are suitable for probing the coordination chemistry of Mordant Yellow 10 with metal ions?

To study metal-dye complexes (e.g., Fe<sup>2+</sup>, Al<sup>3+</sup>):

- Use Job’s method (continuous variation) to determine stoichiometry via UV-Vis titration.

- Characterize complexes via FTIR (shift in –OH and –N=N– peaks) and XPS (binding energy changes in O 1s and N 1s orbitals).

- Assess pH-dependent stability: Mordant Yellow 10’s salicylate moiety chelates metals optimally at pH 5–7, forming insoluble complexes .

Q. How can researchers address reproducibility challenges in dye-sensitized solar cell (DSSC) applications of Mordant Yellow 10?

Variability in DSSC efficiency often stems from inconsistent dye adsorption on TiO2. Mitigate this by:

- Pre-treating TiO2 with TiCl4 to enhance surface hydroxyl groups.

- Optimizing dye-loading time (12–24 hours in ethanol) and pH (3–4 for protonated carboxylate anchoring ).

- Validate adsorption via BET surface area analysis and electrochemical impedance spectroscopy (EIS) to quantify charge-transfer resistance .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response relationships in Mordant Yellow 10 toxicity assays?

For cytotoxicity or ecotoxicity studies:

Q. How should researchers design controls to distinguish photodegradation from thermal degradation in light-exposure studies?

- Include dark controls (identical conditions without light) to isolate thermal effects.

- Use actinometry (e.g., potassium ferrioxalate) to calibrate light intensity.

- Monitor radical formation via spin-trapping ESR (e.g., DMPO for hydroxyl radicals) .

Conflict and Contradiction Management

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。